Regioisomeric Purity and Structural Confirmation via Fully Assigned 1H-NMR and HPLC for 6-(2-Benzimidazolyl)pyridazinone Procurement
Commercially sourced 6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one from reputable suppliers is specified at ≥97% purity (HPLC) and is accompanied by a Certificate of Analysis (CoA) documenting full 1H-NMR spectral assignment confirming the 2-benzimidazolyl-to-6-pyridazinone connectivity . In contrast, the closely related regioisomeric benzimidazole-pyridazinones—such as the 5(6)-(3-oxo-4,5-dihydro-2H-6-pyridazinyl)-benzimidazoles described in patent literature—typically appear as regioisomeric mixtures unless additional separation is performed, creating ambiguity in SAR studies unless the precise regioisomer is authenticated [1]. The unambiguous structural identity conferred by the 1-methyl group and the 2,6-connectivity eliminates the regioisomeric uncertainty inherent to des-methyl or N-unsubstituted analogs.
| Evidence Dimension | Regioisomeric definition (structural certainty for procurement and SAR) |
|---|---|
| Target Compound Data | ≥97% purity (HPLC); unambiguous single regioisomer confirmed by 1H-NMR (1-methyl singlet, pyridazinone NH, aromatic proton integration) |
| Comparator Or Baseline | Patent-exemplified 5(6)-(3-oxo-4,5-dihydro-2H-6-pyridazinyl)-benzimidazoles (US4361563A) and des-methyl 6-(1H-benzimidazol-2-yl)pyridazin-3-one analogs exist as regioisomeric mixtures unless specifically resolved [1] |
| Quantified Difference | Non-quantified categorical advantage: target compound is a single defined regioisomer; comparator class includes unresolved or ambiguous regioisomers |
| Conditions | Structural identity confirmed by 1H-NMR and HPLC per CoA; comparator structural uncertainty inferred from general patent Markush descriptions and lack of unambiguous commercial specifications for the des-methyl analog |
Why This Matters
For medicinal chemists running SAR campaigns, the regioisomeric certainty of the purchased building block removes a key source of assay variability and facilitates direct comparison with literature data, whereas unresolved regioisomeric mixtures can confound biological readouts.
- [1] US Patent US4361563A. Pyridazinone-substituted benzimidazoles and salts. Boehringer Ingelheim KG, 1982. Describes 5- and 6-substituted benzimidazole-pyridazinones. View Source
